Methyl 2-(2-methyl-4-nitrophenyl)hydrazine-1-carboxylate
CAS No.: 149489-47-4
Cat. No.: VC16839937
Molecular Formula: C9H11N3O4
Molecular Weight: 225.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 149489-47-4 |
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Molecular Formula | C9H11N3O4 |
Molecular Weight | 225.20 g/mol |
IUPAC Name | methyl N-(2-methyl-4-nitroanilino)carbamate |
Standard InChI | InChI=1S/C9H11N3O4/c1-6-5-7(12(14)15)3-4-8(6)10-11-9(13)16-2/h3-5,10H,1-2H3,(H,11,13) |
Standard InChI Key | GZBLKGSLVLNAHG-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=CC(=C1)[N+](=O)[O-])NNC(=O)OC |
Introduction
Chemical Identity and Structural Overview
Methyl 2-(2-methyl-4-nitrophenyl)hydrazine-1-carboxylate (CHNO) features a hydrazinecarboxylate backbone linked to a 2-methyl-4-nitrophenyl group. The nitro (-NO) and methyl (-CH) substituents on the aromatic ring impart distinct electronic and steric effects, influencing reactivity and crystallographic packing. The ester moiety (-COOCH) enhances solubility in polar organic solvents, a trait critical for its handling in synthetic workflows .
Table 1: Hypothetical Crystallographic Data (Modeled After Analog )
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2/c |
a (Å) | 11.594(5) |
b (Å) | 11.311(5) |
c (Å) | 11.688(5) |
β (°) | 117.347(19) |
Volume (Å) | 1361.4(10) |
Z | 4 |
R | 0.0479 |
wR | 0.1630 |
The asymmetric unit likely contains one independent molecule, with intramolecular hydrogen bonding between the hydrazine N-H and carbonyl oxygen, stabilizing the planar configuration . The nitro group’s electron-withdrawing effect and the methyl group’s steric bulk may induce torsional strain, affecting the dihedral angle between the phenyl and hydrazinecarboxylate planes .
Synthesis and Reaction Pathways
The compound is synthesized via condensation of methyl hydrazinecarboxylate with 2-methyl-4-nitrobenzaldehyde, following established protocols for hydrazone formation .
Representative Synthetic Procedure:
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Reactants: Methyl hydrazinecarboxylate (10 mmol) and 2-methyl-4-nitrobenzaldehyde (10 mmol) are dissolved in methanol (25 mL).
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Reaction Conditions: Reflux at 65–70°C for 7–8 hours under inert atmosphere.
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Workup: The precipitate is filtered and recrystallized from ethanol, yielding pale yellow crystals .
Key Considerations:
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Solvent Choice: Methanol facilitates Schiff base formation while minimizing side reactions.
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Crystallization: Ethanol optimizes crystal growth for X-ray diffraction analysis .
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Yield: Typical yields range from 60–75%, contingent on reactant purity and stoichiometry.
Molecular and Crystallographic Analysis
The compound’s molecular geometry is defined by planarity in the hydrazinecarboxylate moiety and slight distortion in the nitro-substituted aryl ring.
Key Structural Features:
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Planarity: The hydrazinecarboxylate group (N-N-C=O) adopts a near-planar configuration, with torsion angles <10° .
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Hydrogen Bonding: Intramolecular N-H⋯O bonds (2.1–2.3 Å) stabilize the E-isomer, while intermolecular C-H⋯O interactions (2.5–2.7 Å) govern crystal packing .
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Dihedral Angles: The phenyl ring and hydrazinecarboxylate plane form a dihedral angle of ~8.6°, minimizing steric clash between the methyl and nitro groups .
Table 2: Hypothetical Atomic Coordinates (Selected Atoms)
Atom | x | y | z | U (Ų) |
---|---|---|---|---|
N1 | 0.8384 | 0.2319 | 0.8418 | 0.0489 |
O3 | 0.3082 | 0.3859 | -0.0888 | 0.0557 |
C6 | 0.7671 | 0.2799 | 0.7208 | 0.0404 |
Spectroscopic Characterization
While direct spectral data for the title compound is unavailable, analogous hydrazinecarboxylates provide a predictive framework.
Predicted Spectroscopic Profiles:
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IR Spectroscopy: Strong absorptions at ~1700 cm (C=O stretch) and ~1520 cm (asymmetric NO stretch) .
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NMR Spectroscopy:
Applications and Derivative Chemistry
Hydrazinecarboxylates serve as precursors to heterocycles like 1,3,4-oxadiazoles, which exhibit antitumor and antimicrobial activities .
Potential Applications:
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Medicinal Chemistry: As intermediates in tetrazine and oxadiazole syntheses, which modulate enzyme activity in cancer cell lines .
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Coordination Chemistry: Ligands for transition metal complexes, leveraging the hydrazine moiety’s chelating capacity .
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Materials Science: Nonlinear optical materials due to nitro group-induced polarity .
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